N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzodioxole-5-carboxamide core linked to a (1-(4-fluorophenyl)cyclopropyl)methyl group. The cyclopropane ring introduces conformational rigidity, while the 4-fluorophenyl moiety may enhance metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c19-14-4-2-13(3-5-14)18(7-8-18)10-20-17(21)12-1-6-15-16(9-12)23-11-22-15/h1-6,9H,7-8,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOKOBBDYLYFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article will delve into its biological activity, focusing on mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 317.31 g/mol
The compound features a cyclopropyl group attached to a phenyl ring, which is further substituted by a benzo[d][1,3]dioxole moiety. This unique structure contributes to its biological activity.
Research indicates that the compound may interact with various biological targets, influencing pathways related to inflammation and cancer. The presence of the benzo[d][1,3]dioxole structure suggests potential inhibitory effects on certain enzymes involved in prostaglandin synthesis, similar to other compounds in this class.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of benzo[d][1,3]dioxole compounds exhibit significant anti-inflammatory properties by inhibiting mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial in the biosynthesis of prostaglandin E2 (PGE2) .
- Anticancer Potential : The compound's ability to inhibit cell proliferation has been observed in various cancer cell lines, indicating potential as an anticancer agent. For instance, studies show that similar compounds can effectively inhibit the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the cyclopropyl and dioxole moieties significantly affect the biological activity of these compounds. For example:
- Substituents on the phenyl ring influence the potency against specific targets.
- The presence of fluorine atoms enhances lipophilicity and potentially improves bioavailability.
Study 1: Inhibition of Prostaglandin Synthesis
A study investigated the effects of various benzo[d][1,3]dioxole derivatives on mPGES-1 inhibition. The lead compound demonstrated an IC value of 8 nM against mPGES-1 and showed selective inhibition over COX enzymes . This suggests a promising therapeutic profile for inflammatory diseases.
Study 2: Anticancer Activity in Leukemia Models
In vitro assays conducted on U937 cells revealed that this compound significantly inhibited cell proliferation with minimal toxicity to normal cells. The effective concentration was determined to be around 10 µM, indicating potential for further development as an anticancer agent .
Data Summary
| Biological Activity | IC | Cell Line/Model | Remarks |
|---|---|---|---|
| mPGES-1 Inhibition | 8 nM | Not specified | Selective over COX enzymes |
| U937 Cell Proliferation Inhibition | 10 µM | Human myeloid leukemia | Minimal toxicity to normal cells |
Comparison with Similar Compounds
Key Structural Features
Physicochemical and Pharmacokinetic Insights
- Cyclopropane Rigidity : Present in the target compound and PhD course analogs (e.g., Compound 35), this feature may enhance binding affinity by reducing conformational flexibility .
- Fluorine Effects : The 4-fluorophenyl group in the target compound and analogs (e.g., ) improves metabolic stability and lipophilicity (clogP ~3.5 estimated) .
- Thiazole vs.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step reactions, including:
- Cyclopropane ring formation : Employing Simmons-Smith conditions (e.g., Zn/Cu couple with diiodomethane) for cyclopropylation of the 4-fluorophenyl precursor .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the benzo[d][1,3]dioxole-5-carboxylic acid with the cyclopropylmethylamine intermediate .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., ethanol/water) to achieve >95% purity .
Optimization : Reaction yields improve with anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–25°C), and catalytic bases (e.g., DMAP) .
Basic: What spectroscopic and analytical techniques are critical for structural validation and purity assessment?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the fluorophenyl and cyclopropyl groups (δ 4.5–5.5 ppm for dioxole protons; δ 0.8–1.2 ppm for cyclopropyl CH2) .
- HRMS (ESI+) : Verify molecular ion ([M+H]+) at m/z 368.1264 (calculated for C19H17FNO4) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H2O, 70:30) with UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the fluorophenyl and cyclopropyl moieties in target binding?
Answer:
- Fluorophenyl group : Replace with Cl, Br, or H to evaluate electronic effects on receptor affinity. Comparative IC50 assays (e.g., kinase inhibition) reveal fluorine’s role in π-stacking and hydrophobic interactions .
- Cyclopropyl spacer : Substitute with linear alkyl chains or aromatic rings to test steric constraints. Molecular docking (e.g., AutoDock Vina) predicts enhanced rigidity improves fit into hydrophobic pockets .
- Data interpretation : Use ANOVA to statistically validate differences in activity (p < 0.05) across analogs .
Advanced: What experimental strategies resolve contradictions in reported enzyme inhibition data across assay platforms?
Answer:
Contradictions often arise from:
- Assay conditions : Varying ATP concentrations (e.g., 10 µM vs. 1 mM) in kinase assays. Standardize using the ADP-Glo™ Kinase Assay .
- Cell permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro IC50 with cellular efficacy .
- Data normalization : Apply Z-score analysis to harmonize results from high-throughput vs. low-throughput platforms .
Advanced: How can X-ray crystallography and molecular dynamics (MD) simulations clarify the compound’s binding mode to biological targets?
Answer:
- Co-crystallization : Soak the compound into crystallized enzymes (e.g., MAPK14) at 10 mM concentration (20% PEG 3350, pH 7.4) .
- MD simulations (NAMD/GROMACS) : Simulate ligand-protein interactions over 100 ns to identify stable binding poses and key residues (e.g., Lys53, Asp168) .
- Validation : Overlay crystallographic electron density maps with simulated poses (RMSD < 2.0 Å) .
Basic: What in vitro screening protocols are recommended for initial assessment of anticancer activity?
Answer:
- Cell lines : Test against MCF-7 (breast) and A549 (lung) cancer cells, with HEK293 as a normal control .
- MTT assay : Incubate cells with 1–100 µM compound for 72 hours; calculate IC50 using nonlinear regression (GraphPad Prism) .
- Apoptosis markers : Confirm via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
Advanced: How can metabolic stability and toxicity be evaluated in preclinical studies?
Answer:
- Microsomal stability : Incubate with human liver microsomes (1 mg/mL, NADPH) for 60 min; quantify parent compound via LC-MS/MS (t1/2 > 30 min desirable) .
- hERG inhibition : Patch-clamp assays (IC50 > 10 µM mitigates cardiac risk) .
- In vivo toxicity : Dose rats (5–50 mg/kg, 14 days) and monitor ALT/AST levels; histopathology of liver/kidney sections .
Advanced: What computational tools predict off-target interactions and ADMET properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
